molecular formula C23H23N5O2S2 B2430057 2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide CAS No. 1224015-94-4

2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide

Cat. No. B2430057
CAS RN: 1224015-94-4
M. Wt: 465.59
InChI Key: CBZYTPCICOUKBZ-UHFFFAOYSA-N
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Description

2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The compound has not been directly studied; however, research involving structurally related compounds suggests its potential in the synthesis of various heterocyclic compounds. For instance, compounds similar to the chemical structure provided have been utilized as precursors in synthesizing a wide range of heterocycles, including pyrazoles, triazines, and pyridines, which are of interest due to their insecticidal, antimicrobial, and cytotoxic properties. A study highlighted the synthesis of innovative heterocycles incorporating a thiadiazole moiety, demonstrating potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Another research focused on the utility of activated nitriles in synthesizing new heterocyclic compounds, emphasizing the versatility of such chemical structures in medicinal chemistry (Fadda, Mukhtar, & Refat, 2012).

Antimicrobial and Cytotoxic Activities

Research on compounds with similar frameworks has also explored their antimicrobial and cytotoxic potential. For example, certain synthesized heterocycles based on the tetrahydrobenzothiophene moiety exhibited promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Another study on the synthesis of benzimidazole derivatives, including compounds akin to the given structure, reported antimicrobial and molluscicidal activities, suggesting a broad spectrum of biological applications (Nofal, Fahmy, & Mohamed, 2002).

Antitumor and Anti-inflammatory Properties

The potential for antitumor and anti-inflammatory applications is further evidenced in the synthesis and evaluation of novel thiophene, pyrimidine, and pyrazole derivatives. These compounds, structurally related to the chemical , showed promising antitumor activity against various cancer cell lines (Albratty, El-Sharkawy, & Alam, 2017). Additionally, research on the synthesis of novel anti-inflammatory and analgesic agents derived from visnaginone and khellinone, which share a similar chemical rationale, indicated significant COX-2 inhibitory, analgesic, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name

2-[[2-(4-ethylphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S2/c1-3-15-4-8-17(9-5-15)19-12-20-22(30)25-26-23(28(20)27-19)32-14-21(29)24-13-16-6-10-18(31-2)11-7-16/h4-12H,3,13-14H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZYTPCICOUKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.